4-(3,3-Difluoropyrrolidin-1-yl)-3-nitrobenzaldehyde
Overview
Description
4-(3,3-Difluoropyrrolidin-1-yl)-3-nitrobenzaldehyde is a chemical compound that has garnered interest in various fields of scientific research. This compound features a benzaldehyde core substituted with a nitro group and a difluoropyrrolidinyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 4-(3,3-Difluoropyrrolidin-1-yl)-3-nitrobenzaldehyde typically involves multi-step organic synthesisIndustrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts .
Chemical Reactions Analysis
4-(3,3-Difluoropyrrolidin-1-yl)-3-nitrobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The difluoropyrrolidinyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions.
Scientific Research Applications
4-(3,3-Difluoropyrrolidin-1-yl)-3-nitrobenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3,3-Difluoropyrrolidin-1-yl)-3-nitrobenzaldehyde involves its interaction with specific molecular targets. For instance, it may act as an inhibitor for certain enzymes by binding to their active sites and preventing substrate access. The pathways involved can include inhibition of enzymatic activity, modulation of protein-protein interactions, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
4-(3,3-Difluoropyrrolidin-1-yl)-3-nitrobenzaldehyde can be compared with other similar compounds such as:
- 4-(3,3-Difluoropyrrolidin-1-yl)-3-fluorobenzoic acid
- 4-(3,3-Difluoropyrrolidin-1-yl)piperidine hydrochloride These compounds share the difluoropyrrolidinyl group but differ in other substituents, which can affect their reactivity and applications. The uniqueness of this compound lies in its combination of functional groups, making it suitable for specific chemical transformations and research applications.
Properties
IUPAC Name |
4-(3,3-difluoropyrrolidin-1-yl)-3-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O3/c12-11(13)3-4-14(7-11)9-2-1-8(6-16)5-10(9)15(17)18/h1-2,5-6H,3-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRSNKVKGQFWCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=C(C=C(C=C2)C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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